molecular formula C12H15NO3 B13593467 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine

Cat. No.: B13593467
M. Wt: 221.25 g/mol
InChI Key: VVEHUQNCTMWKOU-UHFFFAOYSA-N
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Description

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine is an organic compound that features a morpholine ring attached to a dihydrobenzo[b][1,4]dioxin moiety

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)morpholine

InChI

InChI=1S/C12H15NO3/c1-2-10-11(16-6-5-15-10)7-9(1)12-8-13-3-4-14-12/h1-2,7,12-13H,3-6,8H2

InChI Key

VVEHUQNCTMWKOU-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with morpholine under specific conditions. One common method includes the alkylation of the phenolic hydroxyl group of 2,3-dihydrobenzo[b][1,4]dioxin followed by nucleophilic substitution with morpholine . The reaction conditions often involve the use of solvents like acetone and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing side reactions. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
  • 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
  • 4,5-Dihydro-6-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)pyridazin-3(2H)-one

Uniqueness

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine is unique due to its combination of the morpholine ring and the dihydrobenzo[b][1,4]dioxin moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

The compound 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine (CAS Number: 894035-46-2) is a morpholine derivative featuring a dihydrobenzo[b][1,4]dioxin moiety. This structure suggests potential biological activities that merit detailed investigation. The aim of this article is to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₇H₁₉N₃O₄
  • Molecular Weight : 347.4 g/mol
  • Structural Characteristics : The presence of the morpholine ring and the dioxin structure may influence its interaction with biological targets.

Research indicates that compounds similar to 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine can exhibit various biological activities through multiple mechanisms:

  • Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit enzymes such as monoamine oxidase (MAO) and butyrylcholinesterase (BChE). For instance, studies on related compounds demonstrated IC₅₀ values indicative of potent inhibition against MAO-B and BChE .
  • Antioxidant Activity : The ability to scavenge reactive oxygen species (ROS) has been documented for several derivatives of dioxins. This property is crucial in mitigating oxidative stress in cells .
  • Anticancer Properties : Investigations into dioxin derivatives have revealed significant anticancer activity against various cell lines. For example, compounds with similar structural motifs have shown IC₅₀ values in the low micromolar range against cancer cell lines like HEPG2 and MCF7 .

In Vitro Studies

A variety of in vitro studies have been conducted to assess the biological activity of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine:

  • Cell Viability Assays : Using the MTT assay on Vero cell lines, compounds were tested for cytotoxicity. Results indicated that certain derivatives maintained high viability at concentrations up to 100 μg/mL .
  • Enzyme Inhibition Assays : Detailed enzyme kinetics studies demonstrated that the compound could serve as a selective inhibitor of MAO-B with competitive inhibition characteristics .

Case Studies

  • Anticancer Activity : A study focused on a derivative of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine showed promising results against prostate and colon cancer cell lines with IC₅₀ values ranging from 0.67 to 0.87 μM .
  • Neuroprotective Effects : In models simulating neurodegenerative conditions, similar compounds exhibited neuroprotective effects by reducing oxidative stress and inhibiting apoptotic pathways .

Data Summary

Activity Type Tested Compound IC₅₀ Value (μM) Cell Line/Target Enzyme
MAO-B Inhibition2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine0.51Enzyme Inhibition
BChE InhibitionSimilar Dioxin Derivative<10Enzyme Inhibition
Anticancer ActivityDioxin Derivative0.67 - 0.87Prostate & Colon Cancer Cell Lines
ROS ScavengingDioxin DerivativeN/ACellular Oxidative Stress Models

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